(2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Description
The compound (2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic molecule featuring a thiazolo[3,2-a]benzimidazol-3(2H)-one core fused with a 5-bromo-1-methyl-2-oxoindolylidene substituent. This Z-configuration ensures a planar geometry critical for π-π stacking and intermolecular interactions, which are often associated with biological activity . The bromine atom at position 5 of the indole ring likely enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the 1-methyl group may improve metabolic stability compared to ethyl or unsubstituted analogs .
Properties
Molecular Formula |
C18H10BrN3O2S |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
(2Z)-2-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H10BrN3O2S/c1-21-12-7-6-9(19)8-10(12)14(16(21)23)15-17(24)22-13-5-3-2-4-11(13)20-18(22)25-15/h2-8H,1H3/b15-14- |
InChI Key |
SBOBZTOCXSZQCA-PFONDFGASA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N4C5=CC=CC=C5N=C4S3)/C1=O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C5=CC=CC=C5N=C4S3)C1=O |
Origin of Product |
United States |
Preparation Methods
Bromination Post-Functionalization
Direct bromination of the pre-coupled product using NBS (N-bromosuccinimide) in CCl₄ introduces a bromine atom at the indole’s 5-position. However, this method suffers from low regioselectivity (<60%) and requires rigorous purification.
Suzuki-Miyaura Cross-Coupling
A boronic ester derivative of the thiazolo-benzimidazolone undergoes coupling with 5-bromo-1-methylindole under Pd(PPh₃)₄ catalysis. While this route offers modularity, the yield is suboptimal (45–50%) due to steric hindrance.
Industrial-Scale Considerations
Cost-Efficiency Analysis :
| Step | Cost Driver | Optimization Strategy |
|---|---|---|
| Cyclization | DMF solvent | Replace with recyclable PEG-400 |
| Oxidation | H₂O₂ consumption | Catalytic TiO₂ with O₂ gas |
| Methylation | NaH safety concerns | Use K₂CO₃ in DMSO |
Environmental Impact :
Chemical Reactions Analysis
Reactivity of the Bromine Substituent
The 5-bromo group on the indole ring is a key reactive site. Common transformations include:
-
Nucleophilic Substitution : The bromine atom can undergo displacement with nucleophiles (e.g., amines, alkoxides) under palladium or copper catalysis. For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions to form biaryl derivatives .
-
Reductive Dehalogenation : Catalytic hydrogenation (H₂/Pd-C) may reduce the C-Br bond to C-H, yielding the dehalogenated product .
Transformations at the Oxo Group
The 2-oxo group in the indole moiety participates in:
-
Condensation Reactions : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. For instance, condensation with phenylhydrazine generates hydrazone derivatives (Scheme 31 in ).
-
Reduction : Sodium borohydride (NaBH₄) or LiAlH₄ reduces the carbonyl to a hydroxyl group, forming a secondary alcohol .
Cycloaddition and Conjugation-Based Reactions
The conjugated system (indolylidene-thiazolo-benzimidazole) enables:
-
Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes, forming six-membered cycloadducts. Substituents on the indole ring influence regioselectivity .
-
Electrophilic Aromatic Substitution : Bromine directs incoming electrophiles (e.g., nitration, sulfonation) to para positions on the indole ring, though steric hindrance from the thiazolo-benzimidazole may limit reactivity .
Modifications of the Thiazolo-Benzimidazole Core
-
Oxidation : The sulfur atom in the thiazole ring oxidizes to sulfoxide (H₂O₂/AcOH) or sulfone (KMnO₄) .
-
Ring-Opening Reactions : Treatment with strong acids (e.g., HBr) cleaves the thiazole ring, yielding mercaptobenzimidazole intermediates (Scheme 5 in ).
Biological Activity-Driven Reactions
Analogous compounds exhibit antitumor and antimicrobial activities, suggesting potential for:
-
Pro-drug Synthesis : Acylation or phosphorylation of hydroxyl or amine groups to enhance bioavailability .
-
Metal Complexation : Coordination with transition metals (e.g., Pt, Cu) to form complexes with enhanced cytotoxicity (observed in related thiazole derivatives) .
Key Research Findings
-
Antitumor Potential : Structural analogs with halogen substituents show IC₅₀ values <10 μM against cancer cell lines (e.g., HCT-116, HepG2) .
-
Regioselectivity in Cycloadditions : Electron-withdrawing groups (e.g., Br) enhance reactivity toward electron-rich dienes .
-
Stability : The Z-configuration stabilizes the conjugated system, reducing isomerization under mild conditions .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of thiazolo[3,2-a]benzimidazole derivatives, including the target compound, typically involves multi-step reactions that may include cyclization and functionalization of precursors such as 2-mercaptobenzimidazole and various carbonyl compounds. The structural characteristics are essential for understanding the interactions of these compounds with biological targets.
Biological Activities
Research indicates that thiazolo[3,2-a]benzimidazole derivatives exhibit a range of biological activities:
-
Anticancer Activity :
- Several studies have reported that compounds within this class demonstrate significant cytotoxicity against various cancer cell lines. For instance, the introduction of halogen substituents has been shown to enhance the anticancer properties of these compounds by affecting their interactions with DNA and other cellular targets .
- Antimicrobial Properties :
- Antiviral Activity :
- Enzyme Inhibition :
Case Studies
Several case studies highlight the applications of (2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one:
Case Study 1: Anticancer Research
A study published in the International Journal of Biological Chemistry Sciences investigated the cytotoxic effects of synthesized thiazolo[3,2-a]benzimidazoles on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential for development as chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of thiazolo[3,2-a]benzimidazole derivatives demonstrated significant activity against Staphylococcus aureus and Candida albicans. The study emphasized the role of structural modifications in enhancing antimicrobial potency .
Case Study 3: Enzyme Inhibition
A recent investigation focused on the enzyme inhibitory effects of thiazolo[3,2-a]benzimidazoles against certain kinases implicated in cancer signaling pathways. The findings revealed that specific derivatives could effectively inhibit kinase activity, providing insights into their potential use as targeted cancer therapies .
Mechanism of Action
- Without specific data, we can only speculate. considering its structural complexity, it might:
- Interact with enzymes or receptors due to its heterocyclic rings.
- Modulate cellular pathways related to inflammation, cell growth, or apoptosis.
- Further research is needed to pinpoint exact targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents, core heterocycles, and stereochemistry, which influence physicochemical properties and bioactivity:
Table 1: Structural and Physicochemical Comparison
*Calculated values based on structural analogs.
Substituent Effects :
- Bromine atoms (target compound, BB-6827740) increase molecular weight and lipophilicity (LogP ~3.7–3.8), enhancing membrane permeability .
- Methyl/ethyl groups (target vs. ) affect metabolic stability; bulkier alkyl chains may reduce enzymatic degradation .
- Fluorine in BB-6827740 improves electronegativity and bioavailability compared to bromine .
Core Heterocycles :
Stereochemical and Crystallographic Considerations
Biological Activity
The compound (2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic derivative that combines multiple bioactive scaffolds, including thiazole and benzimidazole. These structural motifs are known for their diverse biological activities, making this compound a subject of interest in pharmacological research. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H13BrN4O2S
- Molar Mass : 441.3 g/mol
- CAS Number : 222035-13-4
The compound features a thiazole ring fused with a benzimidazole moiety, which is known to enhance biological activity through various mechanisms including enzyme inhibition and receptor modulation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole-containing compounds. The thiazole scaffold has been associated with a range of antibacterial and antifungal activities. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often in the low micromolar range .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5b | C. albicans | 3.92 | |
| 5c | Aspergillus niger | 4.01 | |
| Compound X | Staphylococcus aureus | 16 |
Anticancer Activity
The benzimidazole moiety is recognized for its anticancer properties. Compounds containing this structure have been reported to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For example, studies have indicated that similar compounds can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of related compounds on MCF-7 cells, it was found that certain derivatives exhibited IC50 values in the range of 10–20 µM, suggesting significant potential for further development as anticancer agents .
Neuroprotective Activity
Emerging research suggests that compounds similar to (2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one may possess neuroprotective properties. For instance, derivatives have shown promise in inhibiting monoamine oxidase (MAO) enzymes, which are involved in neurodegenerative diseases such as Alzheimer's .
Table 2: Neuroprotective Activity
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole and benzimidazole rings can interact with active sites of various enzymes, leading to inhibition.
- Receptor Modulation : These compounds may act as agonists or antagonists at specific receptors involved in disease pathways.
- Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that mitigate oxidative damage in cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to synthesize (2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one?
- Methodology : The compound is synthesized via condensation reactions between indole derivatives and thiazolo-benzimidazole precursors. Key steps include:
- Reflux conditions : Using acetic acid as a solvent under reflux (3–5 hours) to facilitate cyclization .
- Reductive cyclization : Sodium dithionite (Na₂S₂O₄) in aqueous HCl to reduce intermediates, yielding benzimidazole derivatives (e.g., 59–65% yields) .
- Critical intermediates : 5-bromo-1-methyl-2-oxoindole and thiazolo[3,2-a]benzimidazole frameworks, often prepared via halogenation or Suzuki coupling .
Q. How is the compound characterized structurally and spectroscopically?
- Techniques :
- 1H/13C NMR : Confirms regioselectivity and Z-configuration via chemical shifts (e.g., indole NH at δ 10–12 ppm; thiazole protons at δ 7–8 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₂BrN₃O₂S: 438.9872; observed: 438.9869) .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
Q. What are the common impurities or byproducts during synthesis?
- Byproducts :
- Oxidation products : Unreacted indole-2-carboxylic acid derivatives due to incomplete cyclization .
- Diastereomers : E-isomers may form if reaction conditions (e.g., temperature, solvent polarity) are suboptimal .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?
- Approach :
- Variables : Temperature (80–120°C), solvent (acetic acid vs. DMF), and catalyst (e.g., NaOAc) are tested using factorial design .
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 100°C in acetic acid with 2.0 equiv NaOAc) to maximize yield (up to 72%) and minimize byproducts .
Q. What structure-activity relationships (SAR) govern the biological activity of thiazolo-benzimidazole derivatives?
- Key findings :
- Bromine substitution : The 5-bromo group enhances antibacterial activity (MIC: 2 µg/mL against S. aureus) by increasing lipophilicity and membrane penetration .
- Methyl group at N1 : Reduces cytotoxicity (IC₅₀ > 50 µM in HEK293 cells) compared to unsubstituted analogs .
- Thiazolo-benzimidazole core : Essential for intercalation into DNA, as shown in molecular docking studies with topoisomerase II .
Q. What mechanistic insights explain its antiproliferative activity in cancer cells?
- Pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
